molecular formula C10H16N2S B020095 1-Propanamine,N,N-dimethyl-3-(2-pyridinylthio)-(9CI) CAS No. 104818-94-2

1-Propanamine,N,N-dimethyl-3-(2-pyridinylthio)-(9CI)

Cat. No.: B020095
CAS No.: 104818-94-2
M. Wt: 196.31 g/mol
InChI Key: SDKIUNIAIXPDIM-UHFFFAOYSA-N
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Description

1-Propanamine, N,N-dimethyl-3-(2-pyridinylthio)-(9CI) is a tertiary amine compound characterized by a dimethylamino-propyl backbone linked to a 2-pyridinylthio group. Its molecular formula is C₁₀H₁₅N₂S, with an average molecular weight of 195.31 g/mol . The structure features a sulfur atom bridging the pyridine ring and the propanamine chain, forming a thioether bond.

Properties

IUPAC Name

N,N-dimethyl-3-pyridin-2-ylsulfanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-12(2)8-5-9-13-10-6-3-4-7-11-10/h3-4,6-7H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKIUNIAIXPDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCSC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The substitution occurs via an S<sub>N</sub>2 mechanism , where the thiolate ion (generated by deprotonating 2-mercaptopyridine with a base like NaOH) displaces the chloride group. Key parameters include:

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize the transition state.

  • Temperature : 80–90°C, optimized to balance reaction rate and byproduct formation.

  • Atmosphere : Inert nitrogen to prevent oxidation of the thiol.

A representative procedure involves dissolving 3-chloro-N,N-dimethylpropanamine (1.0 equiv) and 2-mercaptopyridine (1.2 equiv) in DMF, adding NaOH (1.5 equiv), and heating at 90°C for 6–8 hours. The product is isolated via vacuum distillation or column chromatography.

Table 1: Reaction Conditions for Nucleophilic Substitution

ParameterValueReference
SolventDMF
Temperature90°C
BaseNaOH
Yield65–73% (estimated)

Enamine Formation Followed by Thiolation

Building on enamine chemistry, this two-step approach modifies methods from Cash et al., where DMF-dimethylacetal (DMF-DMA) facilitates enamine synthesis.

Step 1: Enamine Intermediate Synthesis

Reacting N,N-dimethylpropylamine with a ketone or aldehyde in the presence of DMF-DMA forms an enamine. For example:

N,N-Dimethylpropylamine+RC(O)R’DMF-DMAEnamine intermediate\text{N,N-Dimethylpropylamine} + \text{RC(O)R'} \xrightarrow{\text{DMF-DMA}} \text{Enamine intermediate}

Conditions mirror those in: 90°C in DMF under nitrogen for 4 hours.

Characterization and Analytical Data

While experimental data for 1-Propanamine,N,N-dimethyl-3-(2-pyridinylthio)-(9CI) are limited, analogous compounds provide benchmarks:

NMR Spectroscopy

  • <sup>1</sup>H NMR : Expected signals include δ 8.4–6.7 ppm (pyridine protons), δ 3.0 ppm (N,N-dimethyl group), and δ 2.5–2.7 ppm (methylene adjacent to sulfur).

  • <sup>13</sup>C NMR : Peaks near δ 160 ppm (pyridine carbons) and δ 45 ppm (N-methyl groups).

Mass Spectrometry

  • ESI-MS : Predicted molecular ion at m/z 212.3 (C<sub>10</sub>H<sub>15</sub>N<sub>2</sub>S<sup>+</sup>), with fragmentation patterns consistent with thioether cleavage.

Challenges and Optimization Considerations

  • Byproduct Mitigation : Competing elimination (e.g., formation of allylamines) may occur at high temperatures. Lowering reaction temperatures to 70–80°C and using excess thiol can improve selectivity.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-pyridin-2-ylsulfanylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Propanamine, N,N-dimethyl-3-(2-pyridinylthio)-(9CI) has been investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets relevant to various diseases.

  • Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of pyridine have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.

Agrochemicals

The compound's nitrogen and sulfur functionalities make it a candidate for developing new agrochemical agents.

  • Pest Control: Research has indicated that compounds containing pyridine rings can act as effective insecticides or fungicides. The thioether linkage may enhance the bioactivity of the compound against agricultural pests.

Material Science

The unique properties of this compound allow for its use in synthesizing novel materials.

  • Polymer Chemistry: It can be utilized in the synthesis of polymers with specific functionalities, potentially leading to materials with enhanced mechanical properties or chemical resistance.

Data Tables

Application AreaPotential MechanismReferences
Medicinal ChemistryInhibition of cancer cell proliferation
AgrochemicalsDisruption of pest metabolic pathways
Material ScienceFormation of cross-linked polymer networks

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyridine derivatives. The results demonstrated that specific modifications to the pyridine ring could enhance cytotoxicity against various cancer cell lines, suggesting that similar modifications to 1-Propanamine, N,N-dimethyl-3-(2-pyridinylthio)-(9CI) could yield promising results .

Case Study 2: Agricultural Applications
Research conducted on thioether-containing compounds showed that they could effectively control aphid populations in crops. Field trials indicated a significant reduction in pest numbers when using formulations based on similar thioether compounds .

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-pyridin-2-ylsulfanylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Thiophene vs. Selenophene Derivatives

  • Bisulepin (C₁₇H₁₉NS₂): Features a thieno[2,3-c][2]benzothiepin group instead of pyridinylthio. The thiophene-based aromatic system increases lipophilicity (logP ~3.5) compared to the pyridine analog (logP ~2.1) .
  • 1-Propanamine,3-(2-chloro-9H-selenoxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride (C₁₈H₁₈NClSe·HCl): Replaces sulfur with selenium in the heterocycle.

Benzothiepin vs. Dibenzo[b,e]thiepin Derivatives

  • 1-Propanamine,3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride (C₁₉H₂₁NS·HCl): Incorporates a dibenzothiepin system, extending π-conjugation. This increases molecular weight (331.90 g/mol) and melting point (>250°C) compared to the target compound (mp ~180°C) .

Substituent and Functional Group Variations

Halogenated Derivatives

  • 3-(p-Bromophenyl)-3-(2-pyridyl)-N,N-dimethylpropylamine (C₁₆H₁₈BrN₂): A bromine atom on the phenyl ring enhances molecular weight (333.24 g/mol) and introduces halogen bonding, which may improve receptor affinity but reduce solubility in aqueous media .

Oxygen vs. Sulfur Linkers

  • Benzydamine Hydrochloride (C₁₉H₂₃N₃O·HCl): Contains an ether-linked indazolyloxy group instead of thioether. The oxygen linker decreases electron density at the aromatic system, reducing nucleophilic reactivity compared to sulfur analogs .

Heterocycle Additions and Modifications

  • 1-Propanamine,3-(2-ethyl-9,10-dihydro-4H-benzo[5,6]cyclohept[1,2-d]oxazol-4-ylidene)-N,N-dimethyl- (C₁₈H₂₁N₂O): An oxazole ring replaces the pyridine, introducing a hydrogen bond acceptor. This modification may enhance bioavailability but reduce thermal stability (decomposition at ~200°C) .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP Melting Point (°C)
1-Propanamine, N,N-dimethyl-3-(2-pyridinylthio) C₁₀H₁₅N₂S 195.31 Pyridinylthio, dimethylamine 2.1 ~180
Bisulepin C₁₇H₁₉NS₂ 301.47 Thieno-benzothiepin 3.5 >200
Selenoxanthene derivative (HCl salt) C₁₈H₁₈NClSe·HCl 399.22 Selenoxanthene, chloro 4.2 220–225
Benzydamine Hydrochloride C₁₉H₂₃N₃O·HCl 345.87 Indazolyloxy, ether 2.8 160–165

Table 2: Pharmacological and Toxicological Data

Compound Name Biological Activity Toxicity (LD₅₀, mg/kg) Key Applications
1-Propanamine, N,N-dimethyl-3-(2-pyridinylthio) Moderate serotonin receptor antagonism 250 (rat, oral) Research tool in neurobiology
Benzydamine Hydrochloride Anti-inflammatory, local anesthetic 480 (mouse, oral) Clinical use (oral rinses)
Selenoxanthene derivative Anticancer (in vitro EC₅₀: 5 µM) 120 (rat, iv) Preclinical studies

Research Findings

  • Electronic Effects : Sulfur in thioether-linked compounds (e.g., the target compound) enhances metabolic stability compared to oxygen analogs like Benzydamine, which undergo faster hepatic clearance .
  • Halogen Impact : Bromine substitution (e.g., C₁₆H₁₈BrN₂) increases binding affinity to G-protein-coupled receptors by 20–30% but reduces aqueous solubility by 50% .
  • Heterocycle Size : Larger aromatic systems (e.g., dibenzothiepin) improve fluorescence properties, making them suitable for imaging applications, though they exhibit higher cytotoxicity .

Biological Activity

1-Propanamine, N,N-dimethyl-3-(2-pyridinylthio)-(9CI) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅N₃S
  • Molecular Weight : 219.32 g/mol
  • CAS Number : 104892-72-0

The compound features a pyridine ring and a thioether group, which may contribute to its biological activity. The presence of nitrogen atoms in the structure suggests potential interactions with biological systems, particularly in receptor binding and enzyme inhibition.

1-Propanamine, N,N-dimethyl-3-(2-pyridinylthio)-(9CI) has been studied for its interaction with various biological targets. Its structure indicates that it may act as a ligand for certain receptors or enzymes, influencing physiological processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways . The specific antimicrobial activity of 1-Propanamine, N,N-dimethyl-3-(2-pyridinylthio)-(9CI) requires further investigation to establish its efficacy against various pathogens.

Neuropharmacological Effects

Pyridine-based compounds are often explored for neuropharmacological applications. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator of serotonin or dopamine receptors . These interactions could have implications for treating neurological disorders such as depression or anxiety.

Case Studies

  • Antidepressant Activity : A study on similar compounds showed that modifications in the pyridine ring can enhance antidepressant-like effects in animal models. The structure-activity relationship (SAR) suggests that the presence of sulfur may play a role in increasing bioavailability and receptor affinity .
  • Inhibition of Enzymatic Activity : Another research effort focused on the inhibition of acetylcholinesterase (AChE) by pyridine derivatives. Compounds similar to 1-Propanamine were found to exhibit significant AChE inhibition, indicating potential use in treating Alzheimer's disease .

Data Table: Biological Activities and Properties

Property Value
Molecular FormulaC₁₁H₁₅N₃S
Molecular Weight219.32 g/mol
CAS Number104892-72-0
Antimicrobial ActivityYes (similar compounds)
Neuropharmacological EffectsPotential modulatory effects
AChE InhibitionSignificant (similar compounds)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Propanamine,N,N-dimethyl-3-(2-pyridinylthio)-(9CI) with high purity?

  • Methodological Answer : Utilize a combination of nucleophilic substitution and amine alkylation, optimizing reaction conditions (temperature, solvent polarity, and catalyst) via Design of Experiments (DoE) to minimize byproducts. Statistical methods like factorial design can reduce experimental iterations while ensuring reproducibility . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in aprotic solvents improves yield and purity. Confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the electronic properties of the pyridinylthio moiety in this compound?

  • Methodological Answer : Employ UV-Vis spectroscopy to study π→π* transitions in the pyridine ring, complemented by DFT calculations to map electron density distribution. Cyclic voltammetry (CV) can assess redox behavior, particularly sulfur-centered reactivity. Cross-validate results with X-ray crystallography (if crystals are obtainable) to correlate electronic features with molecular geometry .

Q. What experimental precautions are critical when handling 1-Propanamine,N,N-dimethyl-3-(2-pyridinylthio)-(9CI)?

  • Methodological Answer : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group. Use moisture-free solvents (e.g., dried DMF or THF) to avoid hydrolysis. Safety protocols should include fume hoods, PPE (gloves, goggles), and waste neutralization for sulfur-containing byproducts. Reference safety data for structurally similar quaternary ammonium compounds for hazard mitigation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., Gaussian or ORCA) to explore transition states and activation energies for reactions involving the pyridinylthio group. Use machine learning (ML) algorithms to predict optimal reaction conditions (e.g., solvent, catalyst) by training models on existing kinetic data. ICReDD’s integrated computational-experimental framework is a validated approach for accelerating discovery .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer : Perform multivariate analysis to identify experimental outliers. Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts. Validate computational models (DFT/NMR prediction software) by benchmarking against structurally analogous compounds. If discrepancies persist, use dynamic NMR (DNMR) to probe conformational exchange .

Q. What strategies enable the study of this compound’s reactivity under catalytic conditions?

  • Methodological Answer : Design kinetic profiling experiments using in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Pair with isotopic labeling (e.g., deuterated solvents or ¹⁵N-pyridine) to trace reaction mechanisms. For heterogeneous catalysis, employ surface-sensitive techniques like XPS or TEM to characterize catalyst-adsorbate interactions .

Q. How can researchers integrate this compound into supramolecular or coordination chemistry studies?

  • Methodological Answer : Exploit the pyridinylthio group’s lone pairs for metal coordination (e.g., Pd, Cu). Use single-crystal XRD to determine binding modes and stability constants. For supramolecular assemblies, conduct titration experiments (UV-Vis/fluorescence) to quantify host-guest interactions. Theoretical studies (e.g., NBO analysis) can rationalize donor-acceptor behavior .

Methodological Resources

  • Experimental Design : Leverage DoE for efficient parameter screening (e.g., Taguchi methods) .
  • Data Validation : Triangulate experimental, computational, and literature data to address contradictions .
  • Safety & Compliance : Align protocols with REACH guidelines for amine derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propanamine,N,N-dimethyl-3-(2-pyridinylthio)-(9CI)
Reactant of Route 2
Reactant of Route 2
1-Propanamine,N,N-dimethyl-3-(2-pyridinylthio)-(9CI)

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